2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
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Overview
Description
2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This compound features a benzimidazole ring fused with a benzene ring and an ethanol group attached to the benzimidazole nitrogen. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the condensation of o-phenylenediamine with 3-methylbenzaldehyde to form the benzimidazole core. This is followed by the alkylation of the benzimidazole nitrogen with an appropriate ethylating agent under basic conditions to introduce the ethanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The benzimidazole nitrogen can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]acetaldehyde or 2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]acetic acid.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various N-substituted benzimidazole derivatives.
Scientific Research Applications
2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The ethanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-(1H-benzimidazol-2-yl)ethanol: Lacks the 3-methylbenzyl group.
3-methylbenzyl alcohol: Lacks the benzimidazole core.
Uniqueness
2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is unique due to the presence of both the benzimidazole core and the 3-methylbenzyl group, which may confer enhanced biological activity and specificity compared to simpler analogs .
Properties
Molecular Formula |
C17H18N2O |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]ethanol |
InChI |
InChI=1S/C17H18N2O/c1-13-5-4-6-14(11-13)12-19-16-8-3-2-7-15(16)18-17(19)9-10-20/h2-8,11,20H,9-10,12H2,1H3 |
InChI Key |
JHFBMBSIYAGOFV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CCO |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CCO |
Origin of Product |
United States |
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